

validation of N1-Methylxylo-guanosine as a specific RNA structural probe

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Compound of Interest

Compound Name: N1-Methylxylo-guanosine

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Navigating the RNA Structurome: A Comparative Guide to Chemical Probes

An objective comparison of **N1-Methylxylo-guanosine** and established reagents for probing RNA structure, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The intricate three-dimensional structure of RNA is fundamental to its diverse functions, from gene regulation to catalysis. Chemical probing has emerged as a powerful tool to elucidate these structures at single-nucleotide resolution. This guide provides a comparative analysis of established chemical probes for RNA structure, alongside an evaluation of the potential, though currently unvalidated, use of **N1-Methylxylo-guanosine**.

N1-Methylxylo-guanosine: A Putative but Unproven Probe

N1-Methylxylo-guanosine is documented as a biomedical research tool and a nucleoside analog with potential applications in antiviral drug development.[1][2][3][4] It has also been described as a molecular probe for investigating RNA architecture.[1] However, a comprehensive review of scientific literature reveals a lack of published experimental data validating its specific use as an RNA structural probe. Its efficacy, specificity, and the methodology for detecting its potential modifications on an RNA template remain uncharacterized.



Based on its chemical structure, one could speculate that the N1-methyl group on the guanine base might act as a reporter. However, the xylose sugar, an epimer of ribose, could introduce significant steric hindrance, potentially affecting its incorporation or interaction with RNA. Furthermore, the precise mechanism of how such a modification would be detected by reverse transcriptase is not established. Without experimental validation, the utility of **N1-Methylxyloguanosine** as a specific RNA structural probe remains hypothetical.

Established RNA Structural Probes: A Comparative Analysis

In contrast to the ambiguity surrounding **N1-Methylxylo-guanosine**, several chemical probes have been extensively validated and are widely used in the scientific community. The most prominent among these are reagents for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (DMS).

Quantitative Comparison of Leading RNA Structural Probes

The selection of an appropriate chemical probe is critical for accurately mapping RNA structure. The following table summarizes and compares the key characteristics of the most widely used probing reagents.



Feature	SHAPE Reagents (e.g., 1M7, NAI)	Dimethyl Sulfate (DMS)	СМСТ	Glyoxal/Phenyl glyoxal
Target Nucleotides	All four nucleotides (A, C, G, U)	Adenine (A) and Cytosine (C) primarily; Guanine (G) at N7[5][6][7]	Uracil (U) and Guanine (G)[8][9] [10][11][12]	Guanine (G) primarily; also Adenine (A) and Cytosine (C)[6] [13][14]
Site of Modification	2'-hydroxyl group of the ribose	N1 of Adenine, N3 of Cytosine, N7 of Guanine[5] [6][7]	N3 of Uracil, N1 of Guanine[8][9] [10][11][12]	Watson-Crick face of Guanine[6][13] [14]
Principle of Detection	Reverse transcriptase mutations (MaP) or stops[15][16] [17]	Reverse transcriptase mutations (MaP) or stops[16][18]	Reverse transcriptase stops[8][9]	Reverse transcriptase stops[6][13]
In vivo / In vitro	Both	Both	Primarily in vitro; some in vivo applications[14]	Both[6][13][14]
Resolution	Single nucleotide	Single nucleotide	Single nucleotide	Single nucleotide
Advantages	Probes all four bases; provides information on backbone flexibility.[15]	Small and cell- permeable; well- established protocols.[7][16]	Specific for U and G, complementing DMS.[8][10][12]	Provides information on guanine pairing status.[6][13]
Limitations	Less sensitive to base-pairing status than base-modifying reagents.	Does not directly probe U and G Watson-Crick faces.[16]	Can be bulky and less cell- permeable.[14]	Can have off- target effects and toxicity.[14]



Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable RNA structure data. Below are generalized protocols for SHAPE-MaP and DMS-seq, two of the most common and powerful techniques.

SHAPE-MaP Experimental Protocol

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension with Mutational Profiling (SHAPE-MaP) provides nucleotide-resolution information about the flexibility of the RNA backbone.

- RNA Preparation: The RNA of interest is transcribed in vitro or isolated from cells.
- RNA Folding: The RNA is folded in a buffer that promotes its native structure.
- SHAPE Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7, NAI). A
 negative control (no reagent) and a denaturing control are also prepared.
- RNA Purification: The modified RNA is purified to remove excess SHAPE reagent.
- Reverse Transcription: The modified RNA is reverse transcribed using a primer specific to the RNA of interest. The reverse transcriptase introduces mutations at the sites of 2'-Oadducts.
- Library Preparation: The resulting cDNA is prepared for next-generation sequencing. This typically involves second-strand synthesis, adapter ligation, and PCR amplification.
- Sequencing: The library is sequenced using a high-throughput sequencing platform.
- Data Analysis: Sequencing reads are aligned to the reference sequence. The mutation rate at each nucleotide position is calculated and normalized to provide the SHAPE reactivity profile.

DMS-seq Experimental Protocol

DMS-seq utilizes dimethyl sulfate to probe the base-pairing status of adenine and cytosine residues.

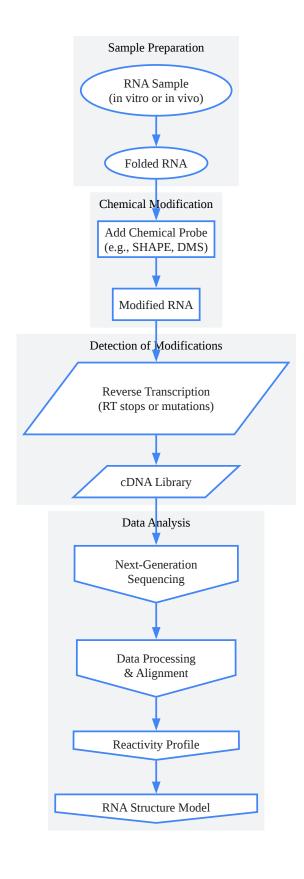


- RNA Preparation and Folding: Similar to the SHAPE-MaP protocol, the RNA is prepared and folded in an appropriate buffer.
- DMS Modification: The folded RNA is treated with DMS. Control reactions are also performed. For in vivo studies, cells are directly treated with DMS.
- RNA Purification: The DMS-modified RNA is purified.
- Reverse Transcription: Primer extension is performed on the modified RNA. The reverse transcriptase either terminates at the modified base or introduces a mutation.
- Library Preparation and Sequencing: The resulting cDNA is processed for next-generation sequencing.
- Data Analysis: Sequencing data is analyzed to identify either the termination sites or the mutation rates at each nucleotide, which correspond to the DMS reactivity.

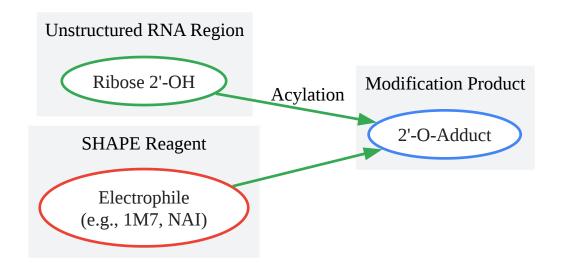
Visualizing RNA Probing Workflows and Mechanisms

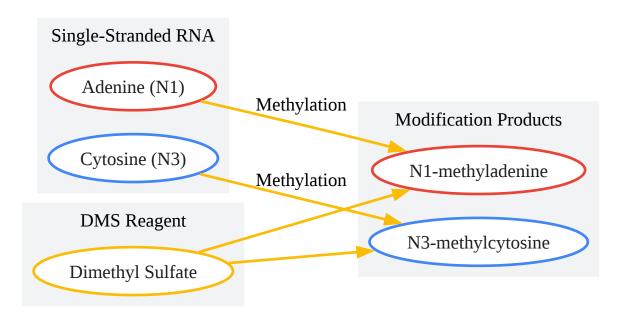
To better illustrate the processes involved in RNA structure probing, the following diagrams, generated using the DOT language, depict a general experimental workflow and the specific chemical reactions of SHAPE and DMS reagents with RNA.











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